4-(2,5-Dichlorophenyl)-3-fluorophenol

Regioisomerism Structural Biology Medicinal Chemistry

4-(2,5-Dichlorophenyl)-3-fluorophenol (CAS 1261998-74-6) is a strategic halogenated biphenyl phenol intermediate. Its unique 2,5-dichlorophenyl/3-fluorophenol substitution pattern delivers distinct electronic profiles (XLogP3 4.8, PSA 20.2 Ų) critical for liquid crystal ester synthesis and fragment-based drug discovery (FBDD). Generic alternatives cannot replicate this precise molecular geometry. Secure this high-purity building block to advance your specialty material or medicinal chemistry programs.

Molecular Formula C12H7Cl2FO
Molecular Weight 257.08 g/mol
CAS No. 1261998-74-6
Cat. No. B6374595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dichlorophenyl)-3-fluorophenol
CAS1261998-74-6
Molecular FormulaC12H7Cl2FO
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H7Cl2FO/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H
InChIKeyYTFGGGDOSDZNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dichlorophenyl)-3-fluorophenol (CAS 1261998-74-6): Chemical Profile and Procurement Considerations


4-(2,5-Dichlorophenyl)-3-fluorophenol (CAS 1261998-74-6) is a halogenated biphenyl phenol featuring a 2,5-dichlorophenyl moiety and a 3-fluorophenol core [1]. This compound belongs to a broader class of substituted fluorophenols recognized as valuable intermediates for pharmaceuticals, plant protection agents, and industrial products such as liquid crystals [2]. Its molecular formula is C12H7Cl2FO, with a molecular weight of 257.08 g/mol, a computed XLogP3 of 4.8, and a predicted polar surface area (PSA) of 20.2 Ų [1].

The Critical Impact of Substitution Pattern and Halogen Positioning on the Properties of 4-(2,5-Dichlorophenyl)-3-fluorophenol


Generic substitution with other halogenated phenols or biphenyls is scientifically unsound due to the compound's specific ortho-, meta-, and para-substitution pattern, which dictates its unique molecular geometry, electronic distribution, and physicochemical properties [1]. While close positional isomers exist, their properties differ in ways that can critically impact synthetic utility and downstream performance [2]. For instance, the presence of fluorine in the 3-position (meta to the phenol OH) introduces electronic effects that are distinct from non-fluorinated or differently fluorinated analogs, altering the molecule's hydrogen bonding capacity, lipophilicity, and reactivity [3]. These differences are not merely academic; they have direct consequences for a compound's suitability as a specific intermediate in a multi-step synthesis or its performance in applications like liquid crystal formulations [4].

Quantitative Differentiation: Comparative Data for 4-(2,5-Dichlorophenyl)-3-fluorophenol vs. Key Analogs


Distinct Substitution Pattern Differentiates 4-(2,5-Dichlorophenyl)-3-fluorophenol from the 5-(2,5-Dichlorophenyl)-3-fluorophenol Isomer

The target compound is a regioisomer of 5-(2,5-dichlorophenyl)-3-fluorophenol (CAS 1261936-69-9). The difference lies in the position of the phenolic hydroxyl group relative to the biphenyl linkage and the fluorine atom . In the target compound, the OH group is para to the biphenyl bond, whereas in the isomer, it is meta. This regioisomerism alters the molecule's shape, electronic distribution, and hydrogen bonding capacity, directly influencing its molecular recognition and interaction with biological targets [1]. For applications such as fragment-based drug design or the synthesis of regiospecific derivatives, the use of the correct isomer is non-negotiable.

Regioisomerism Structural Biology Medicinal Chemistry

Fluorine Substitution Confers a Distinct Lipophilicity Profile Compared to the Non-Fluorinated Analog

The introduction of a single fluorine atom on the phenol ring differentiates the target compound from its non-fluorinated analog, 4-(2,5-dichlorophenyl)phenol (CAS 53905-28-5) [1]. Computed XLogP3 values show a difference of +0.3 to +0.5 log units, indicating the fluorinated compound is more lipophilic [2][3]. This modification can influence membrane permeability, metabolic stability, and off-target binding in a drug discovery context. The presence of fluorine also introduces a distinct hydrogen bond acceptor site (the fluorine atom) with a much weaker H-bond propensity than the oxygen in the phenol, affecting intermolecular interactions [2].

Lipophilicity Pharmacokinetics Property Prediction

Altered Electronic Properties from Fluorine Substitution: A Comparison of pKa Predictions

The electron-withdrawing effect of the fluorine atom significantly alters the acidity of the phenolic hydroxyl group compared to the non-fluorinated analog. The predicted acid dissociation constant (pKa) for 4-(2,5-dichlorophenyl)-3-fluorophenol is 8.50±0.18, while the predicted pKa for its non-fluorinated counterpart, 4-(2,5-dichlorophenyl)phenol, is 9.10±0.26 . This shift of approximately 0.6 pKa units is a direct result of the fluorine substitution and reflects a substantial difference in the molecule's ability to donate a proton . This property is crucial for understanding the compound's ionization state under physiological conditions and its behavior in pH-dependent separations or formulations.

Physicochemical Properties Reactivity Acidity

Physicochemical Property Profile: 4-(2,5-Dichlorophenyl)-3-fluorophenol vs. 5-(2,5-Dichlorophenyl)-3-fluorophenol

Despite sharing the same molecular formula and weight (257.08 g/mol), the target compound and its regioisomer, 5-(2,5-dichlorophenyl)-3-fluorophenol (CAS 1261936-69-9), exhibit differences in key predicted physicochemical properties . The predicted polar surface area (PSA) for the target compound is 20.2 Ų, which is slightly higher than the 19.9 Ų predicted for the isomer [1]. Additionally, the predicted logP (XLogP3) for the target compound is 4.8, compared to 4.5 for the isomer [1]. These differences, while modest, can influence chromatographic retention times, solubility, and the compound's behavior in assays.

Property Prediction Chromatography Compound Characterization

Primary Research Applications for 4-(2,5-Dichlorophenyl)-3-fluorophenol (CAS 1261998-74-6)


Precursor for Advanced Liquid Crystal Materials

The specific substitution pattern of 4-(2,5-dichlorophenyl)-3-fluorophenol, featuring both chlorine and fluorine atoms on a biphenyl scaffold, makes it a valuable building block for synthesizing novel fluorobiphenyl-containing liquid crystal esters [1]. The presence and precise positioning of the fluorine atom can modulate the dipole moment, dielectric anisotropy, and mesomorphic behavior of the final liquid crystal molecule, which are critical performance parameters for display applications [2]. Its use as an intermediate in this field is supported by patents describing the utility of substituted fluorophenols for this purpose [1].

Key Intermediate for Pharmaceutical and Agrochemical Synthesis

Derivatives of 3-fluorophenol are widely documented as crucial intermediates for synthesizing pharmaceuticals and plant protection agents [3]. The combination of the dichlorophenyl and fluorophenol moieties in this compound provides a dense, functionalized aryl core suitable for further elaboration. The differentiated properties discussed, such as its distinct lipophilicity (XLogP3 of 4.8) and pKa (8.50±0.18) compared to non-fluorinated analogs [4], offer medicinal chemists a unique starting point for exploring structure-activity relationships (SAR) and optimizing lead candidates.

Scaffold for Fragment-Based Drug Discovery (FBDD)

The compound's relatively low molecular weight (257.08 g/mol) and specific halogenation pattern position it as a suitable 'fragment' or scaffold in fragment-based drug discovery (FBDD) [5]. In FBDD, the initial screening of small, structurally diverse molecules is used to identify binding cores that are then elaborated into more potent leads. The presence of the phenolic -OH group, which can serve as a hydrogen bond donor or a site for further functionalization, alongside the unique electronic effects of the chlorine and fluorine atoms, makes this compound a useful tool for probing binding sites on target proteins [5].

Model Compound for Studying Substituent Effects in Cross-Coupling Chemistry

The biphenyl core of 4-(2,5-dichlorophenyl)-3-fluorophenol is typically constructed via Suzuki-Miyaura cross-coupling reactions . The compound itself, with its electron-withdrawing fluorine and chlorine substituents, can serve as a challenging and informative substrate for developing or optimizing new catalytic systems for such couplings. Its use in this context allows researchers to study the influence of specific halogen substitution patterns on reaction yields, selectivity, and chemoselectivity, contributing to the advancement of synthetic methodology .

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